

A Comparative In Vivo Analysis of NOP Agonists: Ro64-6198 versus SCH-221510

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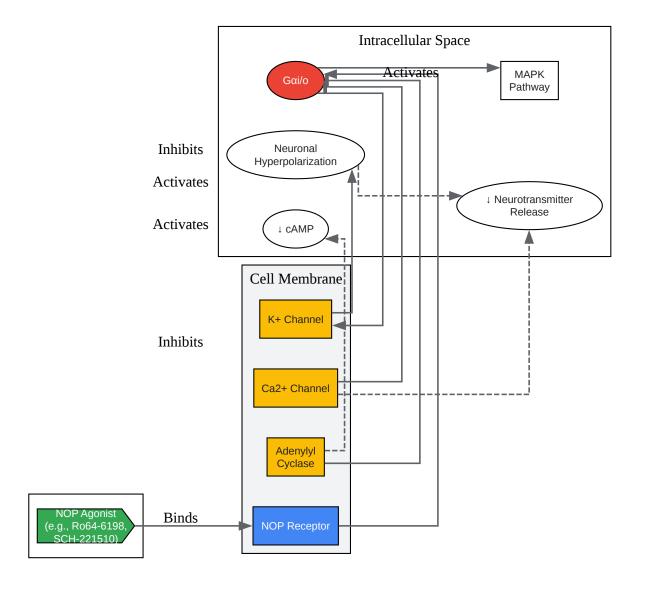
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two prominent Nociceptin/Orphanin FQ (NOP) receptor agonists: Ro64-6198 (herein referred to as **NOP agonist-1**) and SCH-221510. The following sections detail their relative performance in key preclinical models of analgesia and anxiety, supported by experimental data and detailed methodologies.

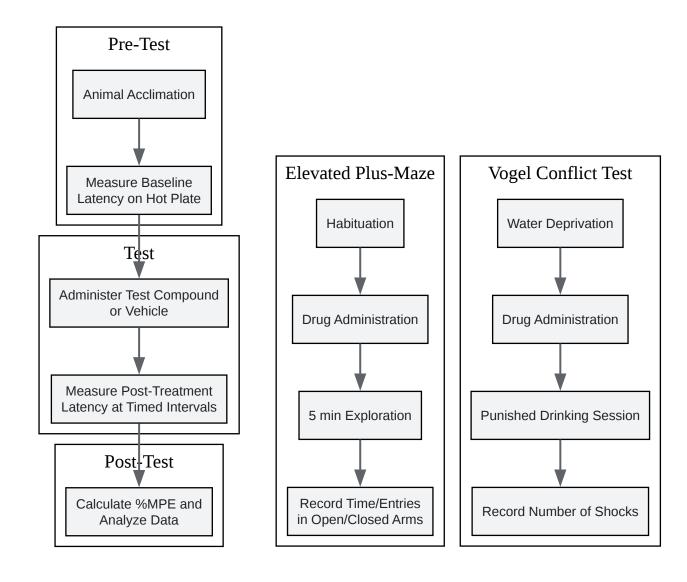
NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][2][3] Upon agonist binding, the receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] This activation also modulates ion channel activity, causing the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1] These actions collectively lead to neuronal hyperpolarization and a reduction in neurotransmitter release. Furthermore, NOP receptor activation can stimulate various kinase pathways, including the mitogen-activated protein kinase (MAPK) cascade, and influence inflammatory signaling.









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